molecular formula C18H17NO B3273674 2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde CAS No. 592550-45-3

2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde

Cat. No.: B3273674
CAS No.: 592550-45-3
M. Wt: 263.3 g/mol
InChI Key: KDDQKVCNVZXECE-UHFFFAOYSA-N
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Description

2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde typically involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene. This intermediate is then subjected to further reactions to introduce the indole moiety and the aldehyde group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The aldehyde group can also participate in reactions with biomolecules, potentially leading to the formation of bioactive compounds .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde include other indole derivatives such as:

Properties

IUPAC Name

2-methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-6-5-7-15(10-13)11-19-14(2)17(12-20)16-8-3-4-9-18(16)19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDQKVCNVZXECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C3=CC=CC=C32)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179736
Record name 2-Methyl-1-[(3-methylphenyl)methyl]-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592550-45-3
Record name 2-Methyl-1-[(3-methylphenyl)methyl]-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592550-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-[(3-methylphenyl)methyl]-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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